![molecular formula C8H9BO3 B14064562 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14064562.png)
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. For example, a common synthetic route involves the use of 2-(2-bromo-phenyl)-propane-2-ol as a starting material, which is then reacted with n-butyl lithium and triisopropylborate under argon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol exerts its effects involves the inhibition of specific enzymes. For instance, it can inhibit leucyl-tRNA synthetase, an enzyme essential for protein synthesis in fungi . This inhibition leads to the disruption of protein synthesis, ultimately resulting in the death of the microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Uniqueness
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit leucyl-tRNA synthetase sets it apart from other benzoxaboroles, making it a promising candidate for antimicrobial applications .
Propriétés
Formule moléculaire |
C8H9BO3 |
|---|---|
Poids moléculaire |
163.97 g/mol |
Nom IUPAC |
1-hydroxy-3-methyl-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C8H9BO3/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,10-11H,1H3 |
Clé InChI |
CGWGNUUKRQJQKE-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC(=C2)O)C(O1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)

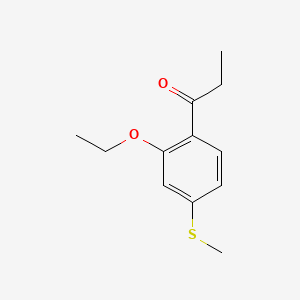



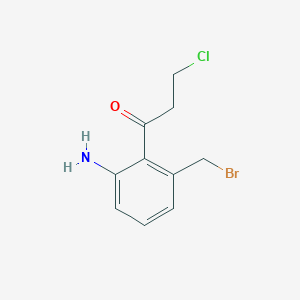
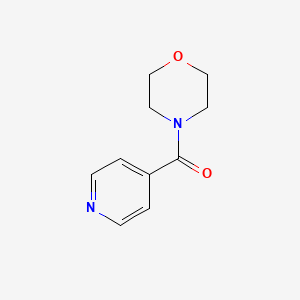

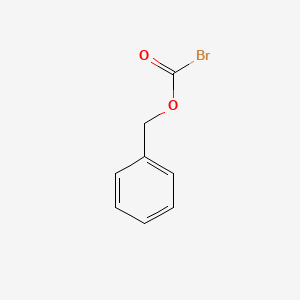
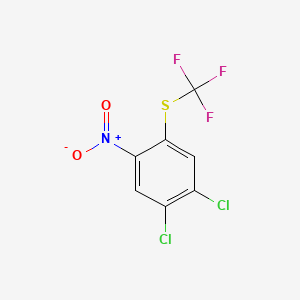
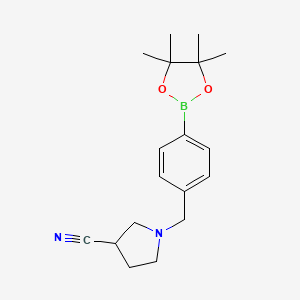
![2-hexyldecyl 5-bromo-2-[5-[5-bromo-3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B14064551.png)
